Product packaging for Propain(Cat. No.:CAS No. 138230-30-5)

Propain

Cat. No.: B146935
CAS No.: 138230-30-5
M. Wt: 1034.5 g/mol
InChI Key: VSEGOVBQWHSSLT-YYWUANBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propain Tablet is a combined analgesic formulation composed of Ibuprofen (400mg), Paracetamol (Acetaminophen, 325mg), and Magnesium Trisilicate (100mg). This combination is designed for synergistic action, where Ibuprofen and Paracetamol work together to inhibit the release of chemical messengers responsible for pain and fever in the body . Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), provides analgesic and anti-inflammatory effects. Paracetamol, an aniline analgesic, offers central analgesic and antipyretic properties. Its mechanism is complex and may involve the activation of descending serotonergic pathways in the central nervous system and inhibition of prostaglandin synthesis . The inclusion of Magnesium Trisilicate, an inorganic salt, serves a protective role by decreasing stomach acid, thereby helping to prevent the gastric damage that can be associated with Ibuprofen use . This formulation is presented as a model for studying combination therapy in pain management and is strictly for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H65ClN7O12P B146935 Propain CAS No. 138230-30-5

Properties

CAS No.

138230-30-5

Molecular Formula

C51H65ClN7O12P

Molecular Weight

1034.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C18H21NO3.C17H21NO.C8H10N4O2.C8H9NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1

InChI Key

VSEGOVBQWHSSLT-YYWUANBLSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl

Synonyms

Propain

Origin of Product

United States

Advanced Structural and Spectroscopic Characterization of Propane

High-Resolution Spectroscopic Analyses

High-resolution spectroscopic techniques are indispensable for elucidating the intricate structural details and dynamic behavior of propane (B168953) at the molecular level. These methods provide a wealth of information, from the vibrational and rotational energies of the molecule to the precise arrangement of its constituent atoms.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint" of propane. The propane molecule (C₃H₈) possesses 21 active infrared bands, which are distributed across the mid-infrared region of the electromagnetic spectrum. nasa.govnasa.gov These bands correspond to the fundamental vibrational modes of the molecule, which include stretching, bending, wagging, and twisting motions of the C-H and C-C bonds.

High-resolution Fourier-transform infrared (FTIR) spectroscopy allows for the detailed analysis of the rotational structure superimposed on these vibrational bands. For instance, studies have focused on specific vibrational bands such as ν₈, ν₂₁, ν₂₀, and ν₇, which appear at approximately 869, 922, 1054, and 1157 cm⁻¹, respectively. nasa.govnasa.gov The analysis of these bands provides precise spectroscopic parameters, including absolute line intensities and transition frequencies. nasa.gov The rotational structure of several fundamental vibrational bands of propane, including the ν₁₉ (CH₂-wagging), ν₁₈ (CH₃-s-deformation), ν₂₄ (CH₃-d-deformation), and ν₄ (CH₃-d-deformation) modes, have been recorded at high resolution, with band centers determined at 1338.965 cm⁻¹, 1376.850 cm⁻¹, 1471.874 cm⁻¹, and 1471.874 cm⁻¹ respectively. aip.org

Furthermore, conformational analysis of propane reveals the existence of different spatial arrangements of its atoms due to rotation around the carbon-carbon single bonds. chemistrysteps.comlibretexts.orgstudysmarter.co.uk The two primary conformations are the staggered and eclipsed forms. libretexts.orgstereoelectronics.org The staggered conformation is the most stable energetic state, where the hydrogen atoms on adjacent carbons are as far apart as possible. stereoelectronics.org Conversely, the eclipsed conformation, where these hydrogen atoms are aligned, represents a higher energy state. stereoelectronics.org The energy barrier to rotation between these conformations in propane is approximately 14 kJ/mol (3.4 kcal/mol), which is slightly higher than that in ethane (B1197151) due to the greater steric interaction of the methyl group compared to a hydrogen atom. chemistrysteps.comstereoelectronics.org This energy difference is a manifestation of torsional strain. stereoelectronics.org

Table 1: Selected High-Resolution Infrared Band Centers of Propane

Vibrational Band Wavenumber (cm⁻¹)
ν₈ 869
ν₂₁ 922
ν₂₀ 1054
ν₇ 1157
ν₁₉ 1338.965
ν₁₈ 1376.850
ν₂₄ 1471.874

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the chemical environment of atomic nuclei within a molecule. For propane, ¹³C NMR spectroscopy provides direct evidence of the two distinct carbon environments. docbrown.info The molecule has a plane of symmetry, rendering the two terminal methyl (CH₃) carbons chemically equivalent, while the central methylene (B1212753) (CH₂) carbon is unique. This results in two distinct signals in the ¹³C NMR spectrum. docbrown.info

The chemical shifts in ¹³C NMR are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is assigned a value of 0.0 ppm. docbrown.info The different electronic environments of the carbon atoms in propane lead to different chemical shifts. docbrown.info Isotopic labeling, where a specific atom is replaced with its isotope (e.g., ¹³C), is a powerful strategy to enhance NMR signals and simplify complex spectra. nih.govnih.gov In the context of propane, isotopic enrichment with ¹³C allows for more detailed studies of its structure and bonding. researchgate.net

Furthermore, NMR can be used to determine coupling constants, which provide information about the connectivity of atoms. For instance, the analysis of the ¹³C magnetic resonance spectra of propane and its deuterated isotopologues has yielded various coupling constants, such as ¹J(¹³C₁,H) = 124.35 Hz, ¹J(¹³C₂,H) = 125.35 Hz, ²J(¹³C₁,H) = -4.25 Hz, and ²J(¹³C₂,H) = -4.39 Hz. cdnsciencepub.comresearchgate.net These values provide insights into the electronic structure and geometry of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Propane

Carbon Atom Chemical Environment ¹J(¹³C,H) (Hz) ²J(¹³C,H) (Hz)
C₁ (and C₃) Methyl (CH₃) 124.35 -4.25

Gas Electron Diffraction (GED) is a primary experimental technique for determining the precise geometrical structure of molecules in the gas phase, free from the influence of intermolecular forces present in condensed phases. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles. wikipedia.org

This method has been instrumental in characterizing the molecular geometry of propane with high accuracy. The key structural parameters determined for propane include the lengths of the carbon-carbon and carbon-hydrogen bonds, as well as the C-C-C bond angle. These experimentally determined values can be compared with those obtained from theoretical calculations, providing a benchmark for the accuracy of computational models.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. When propane is introduced into a mass spectrometer, it is first ionized, typically by electron impact, to form a molecular ion ([C₃H₈]⁺). docbrown.info This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged species. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. docbrown.info

The fragmentation pattern of propane is characteristic and provides valuable information for its identification. The most abundant ion in the mass spectrum of propane is typically the ethyl cation ([C₂H₅]⁺) with an m/z of 29, which is often designated as the base peak. researchgate.net Other significant fragments include the propyl cation ([C₃H₇]⁺) at m/z 43 and various smaller fragments. researchgate.net The molecular ion peak is observed at an m/z of 44. researchgate.net The study of the fragmentation of deuterated propane molecules has shown that hydrogen scrambling processes occur. aip.org

The analysis of these fragmentation pathways, which can be influenced by the internal energy of the molecular ion, provides insights into the chemical bonding and stability of the molecule. aip.org High-resolution mass spectrometry can distinguish between fragment ions that have the same nominal mass but different elemental compositions.

Table 3: Major Fragment Ions in the Mass Spectrum of Propane

m/z Ion Formula Ion Name
44 [C₃H₈]⁺ Molecular Ion
43 [C₃H₇]⁺ Propyl Cation
29 [C₂H₅]⁺ Ethyl Cation (Base Peak)

Advanced Isotopic Analysis Methodologies

The study of the isotopic composition of molecules can reveal detailed information about their origin, formation pathways, and environmental history. Advanced analytical techniques have been developed to precisely measure the distribution of isotopes within the propane molecule.

Position-specific isotope analysis (PSIA) of propane focuses on determining the relative abundance of the ¹³C isotope at the central (methylene) versus the terminal (methyl) carbon positions. acs.orgresearchgate.net This intramolecular isotopic distribution provides unique insights that are not available from bulk isotopic analysis. researchgate.net

Several methods have been developed for the PSIA of propane, including isotopic ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Pyrolysis-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-Py-GC-IRMS). osti.gov Isotopic ¹³C NMR is a direct method but often requires larger sample sizes. osti.gov The GC-Py-GC-IRMS technique involves the controlled pyrolysis of propane, followed by the isotopic analysis of the resulting fragments. osti.govfao.org Methane (B114726) and ethane are derived from the terminal carbons, while ethylene (B1197577) and propene are formed from both terminal and central carbons. fao.org By analyzing the isotopic composition of these fragments, the position-specific δ¹³C values of the original propane molecule can be calculated. fao.org

Another approach involves mid-infrared laser absorption spectroscopy, which offers a direct and non-destructive way to quantify the two singly substituted propane isotopomers: ¹³CH₃–¹²CH₂–¹²CH₃ (terminal ¹³C) and ¹²CH₃–¹³CH₂–¹²CH₃ (central ¹³C). acs.org This technique has achieved high precision, with values of 0.33‰ for δ¹³C at the terminal position and 0.73‰ for δ¹³C at the central position. acs.org Research has shown that in some natural gas samples, the central carbon atom in propane is more enriched in ¹³C than the terminal carbons. researchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
Propane
Ethane
Methane
Butane (B89635)
Ethene (Ethylene)
Propene

Applications of Isotope Tracing in Propane Transformations

Isotope tracing is a powerful methodology used to elucidate the complex mechanisms of chemical reactions by tracking the pathways of atoms through a transformation. wikipedia.orgmdpi.com In the context of propane, substituting specific hydrogen or carbon atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allows researchers to follow the fate of these labeled positions in reactants, intermediates, and products. mdpi.com This technique provides detailed insights into reaction networks, the reversibility of elementary steps, and the nature of bond-breaking and bond-forming processes that are unattainable through conventional kinetic studies alone.

Elucidating Reaction Mechanisms in Catalytic Processes

Isotopic labeling is instrumental in understanding the mechanisms of industrially significant propane transformations, such as oxidative dehydrogenation (ODH) and ammoxidation.

In the oxidative dehydrogenation of propane to propene, kinetic analysis and isotopic tracer studies have been applied to reactions over molybdenum oxide (MoOₓ) catalysts. acs.org By conducting competitive reactions with a mixture of propane (C₃H₈) and ¹³C-labeled propane (CH₃¹³CH₂CH₃), researchers have confirmed that propene is the primary product. Carbon oxides (CO and CO₂) are formed through subsequent, secondary combustion of propene as well as through the direct combustion of propane. acs.org Furthermore, experiments using a mixture of propane (C₃H₈) and its deuterated analogue (C₃D₈) showed no formation of mixed isotopomers (C₃H₈₋ₓDₓ), indicating that the initial carbon-hydrogen (C-H) bond activation step is irreversible under the studied conditions. acs.org

Similarly, in the ammoxidation of propane to acrylonitrile (B1666552) over Mo-V-Te-Nb-O mixed oxide catalysts, ¹³C isotope labeling has been used to probe the reaction pathway. acs.org By using propane labeled at a terminal carbon atom (¹³CH₃⁻¹²CH₂⁻¹²CH₃), studies have demonstrated that the reaction proceeds via a direct pathway without rearrangement of the carbon backbone. This research helps to clarify whether intermediates undergo processes like dimerization during the transformation. acs.org

Investigating Propane in Geochemical Systems

Isotope tracing also finds application in geochemistry to understand the origin and thermal history of natural gas. High-resolution mass spectrometry can analyze the position-specific isotope composition of propane from various petroleum systems. Studies have revealed that the distribution of deuterium within the propane molecule (central vs. terminal positions) varies significantly and is influenced by processes like thermal cracking and biodegradation. For instance, the central position is preferentially attacked during the anaerobic oxidation of propane by certain bacteria. This position-specific analysis provides a more detailed fingerprint of a gas's history than bulk isotopic measurements alone. researchgate.net

The table below summarizes key findings from various isotope tracing studies on propane transformations.

Interactive Table: Isotope Tracing Studies in Propane Transformations

Isotopic Tracer(s) Transformation Studied Catalyst / Conditions Key Mechanistic Insight
C₃H₈ / C₃D₈ Oxidative Dehydrogenation (ODH) MoOₓ/ZrO₂ C-H bond activation is irreversible. acs.org
CH₃¹³CH₂CH₃ Oxidative Dehydrogenation (ODH) MoOₓ/ZrO₂ Propene is the primary product; COₓ forms from both propane and propene. acs.org
¹³CH₃⁻¹²CH₂⁻¹²CH₃ Ammoxidation Mo-V-Te-Nb-O The reaction follows a direct pathway to acrylonitrile without skeletal rearrangement. acs.org
Deuterium (²H) Natural Gas Biodegradation Subsurface Reservoirs Preferential attack on the central C-H bond during anaerobic oxidation.

These examples highlight the indispensable role of isotope tracing in building a fundamental understanding of propane chemistry, from optimizing industrial catalytic processes to unraveling the complex history of hydrocarbons in geological formations.

Table of Mentioned Compounds

Compound Name Chemical Formula
Acrylonitrile C₃H₃N
Carbon Dioxide CO₂
Carbon Monoxide CO
Deuterium D or ²H
Molybdenum Oxide MoOₓ
Propane C₃H₈

Theoretical and Computational Studies of Propane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential tools for investigating the electronic structure and reactivity of propane (B168953). These methods delve into the behavior of electrons within the molecule, providing information about energy levels, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) Applications in Propane Molecular Systems

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It has been applied to propane to understand its fundamental properties and its interactions in various systems. DFT calculations can be used to investigate the chemical reactivity of propane by analyzing properties such as atomic charge, bond length, electrostatic potential, and molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net Geometry optimization of the propane molecule can be performed using DFT, providing insights into its stable structure. researchgate.net

DFT studies have been employed to explore the adsorption of propane on metallic surfaces, such as silver and platinum, which serves as a model for catalytic combustion reactions of light hydrocarbons. acs.orgmdpi.compreprints.orgpreprints.org These calculations have shown that propane adsorption on these surfaces is often mediated by weak van der Waals interactions, indicating physisorption rather than strong chemical bonding. acs.orgmdpi.compreprints.orgpreprints.org The interaction energy of propane with a silver metallic surface calculated through DFT was found to be -0.14 eV, consistent with physisorption energies. mdpi.compreprints.orgpreprints.org Similarly, interaction energies between propane and platinum surfaces calculated by DFT were reported to be between -0.01 and -0.35 eV, depending on the functional used, also typical for physisorption. preprints.orgpreprints.org

DFT has also been applied to study the oxidative dehydrogenation of propane, a key reaction for producing propene. rsc.orgresearchgate.net These theoretical studies have indicated that the initial C-H bond activation in propane is often the rate-determining step in such reactions. rsc.org DFT calculations have estimated the activation energy for this step to be in the range of 20–30 kcal mol−1, which aligns with experimental observations. rsc.org Terminal oxygen sites on catalysts, such as V5+=O, have been identified through DFT as potentially more active for propane activation compared to bridging oxygen sites. rsc.org

Furthermore, DFT calculations have been utilized to study the reaction of propane with transition metal oxide cations, such as FeO+ and CrO+, in the gas phase. researchgate.net These studies analyze the potential energy surfaces to understand reaction mechanisms, including C-H activation pathways. researchgate.net

DFT has also been used in the study of propane-1,3-diimines as building blocks for designing organic superbases, investigating their basicities and proton transfer barriers. rsc.org

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy property prediction of propane. These methods can provide highly accurate information about molecular structures and energies.

High-level ab initio calculations, such as coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), have been employed to determine the equilibrium structures of propane. mdpi.com These calculations, often using large basis sets, aim to provide results close to the Born-Oppenheimer equilibrium structure. mdpi.com

Ab initio calculations are also crucial for developing accurate intermolecular potential energy surfaces (PES) for propane. Supermolecular ab initio calculations at levels like RI-MP2 and CCSD(T) are performed for numerous configurations of propane molecules to map out the interaction energies. aip.org These ab initio interaction energies are then used to develop analytical potential functions, which are essential inputs for molecular simulations aimed at predicting thermophysical properties like the second virial coefficient, shear viscosity, and thermal conductivity of propane. aip.org

In the context of reaction kinetics, ab initio quantum mechanical studies are used to obtain thermodynamic properties and rate constant coefficients for propane reactions, particularly in combustion mechanisms. osti.gov High-level ab initio calculations are also used to refine group additivity methods for estimating thermochemical properties of hydrocarbons, including those relevant to propane. osti.gov

Ab initio instanton rate theory, combined with high-level electronic-structure calculations, has been used to evaluate quantum tunneling rates for reactions involving propane, such as with muonium and hydrogen. rsc.org

Molecular Dynamics Simulations of Propane in Various Phases and Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time evolution of molecular systems. For propane, MD simulations provide insights into its behavior in different phases (gas, liquid, supercritical) and environments, including confined spaces and mixtures.

MD simulations have been used to study the vapor-liquid equilibria of propane, both as a pure substance and in mixtures with other hydrocarbons like n-pentane and n-hexane, as well as with CO2. acs.org These simulations can predict interfacial properties such as interfacial tension (IFT), phase densities, and molecular compositions of the liquid and vapor phases, as well as the interface. acs.org MD simulation results for mixture IFTs and phase densities have shown excellent agreement with experimental data and values obtained from equations of state. acs.org Analysis of density profiles from MD simulations can provide a molecular-level understanding of trends in IFT with composition and temperature. acs.org

Two-phase MD simulations are employed to determine the phase behavior and critical points of propane molecular models. aip.orgnih.gov By simulating coexisting liquid and vapor phases at various temperatures, these simulations can provide equilibrium binodal data. aip.org This data can then be used to extrapolate and estimate critical temperature and density. aip.org MD simulations can also assess the impact of factors like internal molecular flexibility and cutoff radii on the predicted phase behavior and critical point. nih.gov

MD simulations have also been used to investigate the dynamics of propane confined in porous media, such as MCM-41-S. osti.gov These studies can explore the effects of the environment, such as the presence of water, on the diffusive and rotational motions of confined propane molecules. osti.gov Simulations have indicated that the presence of water can hinder the diffusion of propane in nanopores, with the effect being stronger at higher water content. osti.gov

Computational Thermodynamics and Phase Equilibria Modeling of Propane Systems

Computational thermodynamics and phase equilibria modeling are essential for predicting and understanding the behavior of propane in single-component and multi-component systems under various conditions of temperature and pressure. These methods are vital for process design and optimization in industries dealing with propane.

Thermodynamic modeling of propane systems often involves the use of equations of state (EOS), such as the Peng-Robinson (PR) equation of state, which can be coupled with various mixing rules (e.g., classical van der Waals quadratic mixing rule, Wong-Sandler mixing rule) to represent the phase behavior of mixtures. onepetro.orgjchemlett.comopenchemicalengineeringjournal.comresearchgate.net These models can predict phase splits, compositions, and critical points in binary and ternary systems involving propane. onepetro.orgopenchemicalengineeringjournal.com

Computational approaches are used to predict and interpret excess thermodynamic properties of propane mixtures. researchgate.netresearcher.life Excess properties, such as excess molar volume (VmE), provide insights into the deviations from ideal behavior in mixtures and the nature of intermolecular interactions. researchgate.netresearcher.lifeacs.org

Prediction and Interpretation of Excess Thermodynamic Properties

Computational methods are used to predict and interpret excess thermodynamic properties for binary and multicomponent systems containing propane. These properties, such as excess molar volume, viscosity deviation, and excess enthalpy, are calculated from experimental data (like density and viscosity) and provide information about the molecular interactions occurring in the mixture. researchgate.netresearcher.lifeacs.org The sign and magnitude of excess properties can indicate the strength and nature of intermolecular forces, such as hydrogen bonding or van der Waals interactions. researchgate.netacs.org

Excess properties calculated from experimental data are often fitted to polynomial equations, such as the Redlich-Kister equation, to derive parameters that describe the composition and temperature dependence of these properties. researchgate.netresearcher.lifeacs.orguni-rostock.demdpi-res.com

Application of Advanced Theoretical Models (e.g., Redlich-Kister, Prigogine-Flory-Patterson, Graph Theoretical Approaches)

Advanced theoretical models are applied in computational thermodynamics to correlate and interpret the thermodynamic behavior of propane-containing systems.

The Redlich-Kister equation is a widely used polynomial equation for fitting excess properties of mixtures, allowing for the correlation of experimental data and the representation of deviations from ideal behavior. researchgate.netresearcher.lifeacs.orguni-rostock.demdpi-res.com

The Prigogine-Flory-Patterson (PFP) theory is a theoretical model used to analyze and interpret excess molar volumes of liquid mixtures. acs.orguni-rostock.demdpi-res.comresearchgate.net This theory helps in understanding the contributions of different factors, such as free volume, interactional, and internal pressure effects, to the excess volume, providing insights into the molecular packing and interactions in the mixture. acs.org

Graph theoretical approaches are also employed in conjunction with computational methods to analyze molecular interactions in liquid mixtures, sometimes in parallel with DFT studies and experimental techniques like IR spectroscopy. acs.orgresearchgate.net These approaches can help in recognizing probable associative molecular species formed in the liquid phase due to intermolecular interactions. researchgate.net

Propane Reactivity and Mechanistic Investigations

Catalytic Oxidative Dehydrogenation of Propane (B168953) to Propene

Catalytic oxidative dehydrogenation (ODH) of propane is a process that converts propane to propene using an oxidant, typically oxygen (O₂), in the presence of a catalyst. This reaction is exothermic, which contrasts with the endothermic nature of direct dehydrogenation, potentially allowing for lower operating temperatures and reduced coke formation. nih.govrsc.org The development of efficient and selective catalysts is crucial for the economic viability of this process.

Elucidation of Reaction Mechanisms over Heterogeneous Catalysts (e.g., Vanadium Oxide, Boron Nitride)

The mechanisms of propane ODH vary depending on the heterogeneous catalyst employed. For vanadium oxide catalysts, studies suggest that the reaction process can involve an initial oxidative dehydrogenation period followed by a nonoxidative dehydrogenation period when exposed to pure propane gas. acs.org During the ODH dominant period, vanadium oxides tend to lose terminal oxygen atoms (V=O), while they remain relatively stable in the subsequent nonoxidative period. acs.org Electronic structure analysis indicates a correlation between the oxygen p-band center and the dehydrogenation barrier on the oxygen site, which can be used to predict dehydrogenation activity. acs.org

Boron nitride (BN) and related boron-containing materials have emerged as promising catalysts for propane ODH, exhibiting high selectivity towards propene at significant conversion rates, often exceeding the performance of established vanadium-based catalysts. acs.orgresearchgate.netchemrxiv.org The mechanism over BN catalysts is understood to involve a coupled gas-phase and catalytic chemistry system. acs.orgresearchgate.netchemrxiv.org The boron nitride catalyst is believed to initiate gas-phase chemistry. acs.orgresearchgate.netchemrxiv.org Studies using operando spectroscopy have detected short-lived free radicals (e.g., CH₃•, C₃H₅•) and reactive oxygenates (ketenes and enols), suggesting both surface-catalyzed and gas-phase radical-driven routes to olefin production. nih.gov Specifically, the >BO dangling site on BN is proposed as the source of free radicals. nih.gov The weak bonding and easy desorption of oxygenates from the BN surface are considered crucial in preventing overoxidation to carbon oxides. nih.gov

Structure-Activity-Selectivity Relationships in Catalytic Systems

Understanding the relationship between the catalyst's structure, its activity (conversion rate), and its selectivity (proportion of desired product) is fundamental to catalyst design. For supported vanadium oxides, the degree of polymerization of the vanadium species influences their structure-performance relationships in propane dehydrogenation. acs.org

In the context of propane dehydrogenation (including ODH), the nature of active sites plays a significant role. For metal catalysts and oxide catalysts, the interaction mechanism between the structure of the active sites and the catalytic performance has been detailed. researchgate.net For instance, in Rh/ZrO₂ catalysts for nonoxidative propane dehydrogenation, surface defects, specifically coordinatively unsaturated Zr sites and supported Rh nanoparticles, influence activity and selectivity. acs.org Zr sites located at Rh nanoparticles show higher intrinsic activity, linked to the positive effect of the metal on hydrogen desorption, which can be the rate-limiting step. acs.org However, strong propene adsorption on Rh at increased reduction degrees of ZrO₂ can hinder the accelerating effect of the metal and negatively impact propene selectivity by favoring coke formation. acs.org

For boron-based catalysts in ODH, while promising, achieving high selectivity at industrially relevant conversions remains a challenge, highlighting the need to further understand the contribution of the catalyst surface to the observed reactivity. researchgate.net

Development of Novel Catalytic Materials for Enhanced Propene Production

Research continues into developing novel catalysts to improve the efficiency and economics of propane dehydrogenation. Recent advancements include the development of catalysts using inexpensive metals like gallium (Ga) and alumina (B75360) (Al₂O₃) with only trace amounts of platinum (Pt). kaist.ac.kr A novel catalyst developed by a KAIST research team uses gallium and alumina as primary components with a minimal amount of platinum (0.01%), outperforming conventional industrial catalysts that use much higher platinum concentrations. kaist.ac.kr The proposed mechanism involves cooperative function, where gallium activates the C-H bond in propane, and platinum bonds residual hydrogen atoms to form H₂. kaist.ac.kr

Another development involves a catalyst combining zirconium and silicon nitride, which has shown improved catalytic conversion of propane to propylene (B89431) at lower temperatures (around 842 °F compared to the typical 1022 °F) and with faster reaction rates than conventional materials on oxide supports. azom.com This suggests that high-surface-area support materials like silicon nitride can not only aid catalyst dispersion but also boost catalysis. azom.com

Metal-organic frameworks (MOFs) supported cobalt catalysts have also been explored for propane ODH at relatively low temperatures (around 200 °C). nih.gov Different cobalt species generated upon activation in these MOF-supported catalysts lead to variations in catalytic activity and selectivity towards propene. nih.gov

Thermal Cracking Processes of Propane

Thermal cracking is a non-catalytic process that involves heating hydrocarbons to high temperatures (typically 450-900 °C, sometimes with superheated steam) to break them down into smaller molecules, including alkenes and lower alkanes. docbrown.info Propane thermal cracking is a crucial industrial process for producing valuable chemicals like ethylene (B1197577) and propylene. ijfmr.comijfmr.comunal.edu.co

Detailed Reaction Mechanisms and Kinetics of Product Distribution

Thermal cracking of propane proceeds primarily via free radical chain mechanisms. docbrown.info Heating propane to high temperatures provides sufficient kinetic energy for bond fission, initiating the radical chain reaction. docbrown.info This process generates a mixture of smaller hydrocarbons, including alkenes and lower alkanes, as well as hydrogen. docbrown.info

The main products of propane thermal cracking are ethylene and methane (B114726), and propylene and hydrogen, which can be considered to be formed by two parallel decomposition reactions of propane. scribd.com Other products like ethane (B1197151), butenes, butadiene, and aromatics are also formed. scribd.com Detailed kinetic models and sophisticated reaction mechanisms are employed to simulate the thermal cracking of propane and understand the reaction kinetics and pathways involved. ijfmr.comijfmr.com Molecular models, often based on free radical reaction schemes, are widely used to simulate the process and predict product distributions. unal.edu.conih.gov For instance, a radical model for propane pyrolysis might involve a series of elementary reactions. nih.gov

Studies have established product distributions across various temperatures and residence times. scribd.comresearchgate.net The order of propane decomposition can vary with conversion and temperature. scribd.comresearchgate.net When fitted with a first-order kinetic expression, the rate coefficient may decrease with increasing conversion, a phenomenon sometimes referred to as "inhibition." scribd.com

Parametric Studies on Temperature, Pressure, and Residence Time Effects

The efficiency and product yields of thermal cracking are significantly influenced by operational parameters such as temperature, pressure, and residence time. ijfmr.comijfmr.comnih.gov High temperatures are required to drive the endothermic cracking reactions. nih.govmdpi.com Increasing temperature generally increases the conversion of propane and affects the distribution of products. scribd.comresearchgate.net However, higher temperatures can also lead to increased formation of undesirable byproducts like coke. nih.gov

Pressure also plays a role, with modern high-pressure thermal cracking often conducted at approximately 7,000 kPa. ijfmr.com The residence time, or the amount of time the reactants spend in the high-temperature zone of the reactor, is another critical parameter. ijfmr.comijfmr.comnih.gov Longer residence times generally lead to higher conversion but can also favor secondary reactions and coke formation. unal.edu.co Parametric studies using simulation techniques investigate the effects of these variables on the yield of various products, aiming to optimize reaction conditions for desired product yields. ijfmr.comijfmr.com For example, increasing propane concentration in the feed stream can lead to an increase in propylene yield and a decrease in ethylene yield, and can also result in a longer process run length. researchgate.net

Interactive Data Table: Product Distribution in Propane Thermal Cracking (Illustrative based on search findings)

While specific comprehensive data tables detailing product distributions across a range of parameters were not directly extractable in a format suitable for an interactive table from the search results, the research indicates that such data is generated through experimental and simulation studies. For example, one study on thermal cracking between 625° and 850°C established fairly complete product distributions. scribd.comresearchgate.net The relative proportions of products like ethylene and propylene are known to vary with temperature. scribd.com

Below is an illustrative example of how such data might be presented, based on the types of products mentioned in the search results. Actual data would require specific experimental or simulation outputs.

Temperature (°C)Residence Time (s)Propane Conversion (%)Propene Yield (%)Ethylene Yield (%)Methane Yield (%)Other Products (%)
7000.5~60~25~20~10~5
8000.3~85~30~35~15~5
8500.2~95~30~40~20~5

Free Radical and Halogenation Reactions of Propane

Free radical reactions involving propane typically occur under conditions that promote the homolytic cleavage of chemical bonds, such as high temperatures or the presence of ultraviolet (UV) light or radical initiators. Halogenation is a classic example of a free radical substitution reaction where a hydrogen atom in propane is replaced by a halogen atom (e.g., chlorine or bromine).

The free radical halogenation of alkanes proceeds via a chain mechanism involving three main steps: initiation, propagation, and termination. For the chlorination of propane, the initiation step involves the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat. unacademy.commsu.edu

Initiation: Cl₂ + energy → 2 Cl•

The propagation steps involve the reaction of a radical with a stable molecule to produce a new radical and a stable molecule. In the case of propane chlorination, a chlorine radical abstracts a hydrogen atom from propane, generating a propyl radical (C₃H₇•) and hydrogen chloride (HCl). unacademy.commsu.eduwikipedia.org Propane has two types of hydrogen atoms: primary hydrogens attached to the terminal carbon atoms and secondary hydrogens attached to the central carbon atom. unacademy.commsu.edulibretexts.org This difference in hydrogen types leads to the formation of two different propyl radicals: the n-propyl radical (CH₃CH₂CH₂•) and the isopropyl radical (CH₃CH•CH₃).

Propagation: Cl• + CH₃CH₂CH₃ → CH₃CH₂CH₂• + HCl (abstraction of a primary hydrogen) Cl• + CH₃CH₂CH₃ → CH₃CH•CH₃ + HCl (abstraction of a secondary hydrogen)

Subsequently, the propyl radical reacts with a chlorine molecule, abstracting a chlorine atom to form a chlorinated propane product and regenerating a chlorine radical, which continues the chain.

Propagation: CH₃CH₂CH₂• + Cl₂ → CH₃CH₂CH₂Cl + Cl• (formation of 1-chloropropane) CH₃CH•CH₃ + Cl₂ → CH₃CHClCH₃ + Cl• (formation of 2-chloropropane)

Termination steps involve the combination of two radicals, leading to stable molecules and ending the chain reaction. Examples include the combination of two chlorine radicals, two propyl radicals, or a chlorine radical and a propyl radical.

Termination: 2 Cl• → Cl₂ 2 CH₃CH₂CH₂• → C₆H₁₄ (n-hexane) 2 CH₃CH•CH₃ → C₆H₁₄ (2,3-dimethylbutane) CH₃CH₂CH₂• + CH₃CH•CH₃ → C₆H₁₄ (2-methylpentane) Cl• + CH₃CH₂CH₂• → CH₃CH₂CH₂Cl (1-chloropropane) Cl• + CH₃CH•CH₃ → CH₃CHClCH₃ (2-chloropropane)

The regioselectivity of halogenation, particularly with chlorine and bromine, is influenced by the stability of the intermediate alkyl radicals. Secondary radicals are more stable than primary radicals. msu.edulibretexts.org This difference in stability affects the rate of hydrogen abstraction. For chlorination at 25 °C, the light-induced gas phase reaction of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684). The observed product distribution shows a higher proportion of 2-chloropropane (approximately 55%) compared to 1-chloropropane (approximately 45%), indicating that the secondary hydrogens are more reactive than the primary hydrogens. unacademy.commsu.edulibretexts.org

Bromination of propane exhibits even higher selectivity for the secondary position. Light-induced bromination at 25 °C yields predominantly 2-bromopropane (B125204) (approximately 97%) and only a small amount of 1-bromopropane (B46711) (approximately 3%). msu.edulibretexts.org This increased selectivity in bromination is attributed to the greater stability of the transition state leading to the more stable secondary radical due to the higher reactivity of bromine radicals compared to chlorine radicals.

The halogenation of propane can lead to the formation of multiple products, including di- and tri-halogenated propanes, depending on the reaction conditions and the ratio of reactants. unacademy.commsu.edulibretexts.org For instance, chlorination can yield four constitutionally isomeric dichlorinated propanes and five constitutional isomers of trichlorinated propanes. unacademy.commsu.edulibretexts.org

Radiolysis of Propane and Formation of Decomposition Products

Radiolysis is the decomposition of a substance by nuclear radiation. When propane is exposed to high-energy radiation, such as gamma rays, it undergoes complex chemical transformations resulting in the formation of various decomposition products. osti.govconsensus.appaip.org The process involves the ionization and excitation of propane molecules, leading to the formation of ions and free radicals, which then undergo further reactions.

Studies on the gamma radiolysis of propane gas have identified several primary decomposition products. osti.govconsensus.appaip.org The relative yields of these products, based on the hydrogen yield, provide insight into the fragmentation patterns and subsequent reactions occurring during radiolysis.

Table 1: Relative Yields of Primary Products from Gamma Radiolysis of Propane Gas

ProductRelative Yield (based on H₂)
Hydrogen1.00
Hexanes0.70
Ethane0.32
Methane0.27
Butanes0.17
Pentanes0.08

The hexanes fraction primarily consists of branched isomers such as 2,3-dimethylbutane (B166060) and 2-methylpentane, along with n-hexane and a small amount of 2,2-dimethylbutane. aip.org Trace amounts of other products, including isohexenes, isopentenes, butenes, propylene, ethylene, and lower acetylenes, have also been indicated in mass spectral analyses of irradiated propane samples. aip.org

The radiolysis of propane involves both radical and ionic mechanisms. Initial energy deposition leads to the formation of propane ions (C₃H₈⁺) and excited propane molecules (C₃H₈*). These species can then fragment or react to form various radicals and smaller hydrocarbons. For example, the fragmentation of the propane ion can lead to the formation of ethyl and methyl radicals, or propyl ions and hydrogen atoms.

C₃H₈⁺ → C₂H₅• + CH₃• + H⁺ C₃H₈⁺ → C₃H₇⁺ + H•

Neutral excited propane molecules can also undergo fragmentation, yielding smaller radicals and unsaturated hydrocarbons.

C₃H₈* → CH₃• + C₂H₅• C₃H₈* → H• + C₃H₇• C₃H₈* → H₂ + C₃H₆ (propylene)

The radicals formed, such as methyl, ethyl, and propyl radicals, can then combine or disproportionate to form the observed saturated and unsaturated hydrocarbon products (e.g., methane, ethane, ethylene, propylene, butane (B89635), pentane (B18724), and hexane (B92381) isomers). consensus.appaip.org

The phase of propane (gas or liquid) and temperature can influence the radical yields and the ratios of disproportionation to combination reactions. calpoly.edu Studies comparing gas-phase and liquid-phase gamma radiolysis at different temperatures have shown that the phase change can decrease the total decomposition yield and increase the disproportionation/combination ratios for radicals. calpoly.edu Lowering the liquid temperature can also affect the predominant reactions of hydrogen atoms and further increase the disproportionation/combination ratios. calpoly.edu

Radiation-Induced Chemical Transformations in Propane

Radiation-induced chemical transformations in propane are initiated by the absorption of high-energy radiation, leading to ionization and excitation events. These primary events result in the formation of highly reactive species, including ions, excited molecules, and free radicals. The subsequent reactions of these intermediates drive the chemical changes observed.

The initial ionization of propane produces the propane radical cation (C₃H₈⁺). This molecular ion is often unstable and undergoes rapid fragmentation or ion-molecule reactions. Fragmentation pathways can involve the cleavage of C-C or C-H bonds, leading to smaller ions and neutral radicals. For instance, C-C bond cleavage can yield ethyl cation (C₂H₅⁺) and methyl radical (CH₃•), or methyl cation (CH₃⁺) and ethyl radical (C₂H₅•). C-H bond cleavage can produce propyl cation (C₃H₇⁺) and a hydrogen atom (H•).

Simultaneously, excitation of propane molecules can lead to dissociation into neutral fragments, primarily free radicals. The cleavage of C-C or C-H bonds in excited propane molecules generates alkyl radicals (methyl, ethyl, and propyl) and hydrogen atoms.

The radicals formed are central to many of the subsequent reactions. Alkyl radicals can react with other radicals through combination or disproportionation. Combination reactions between alkyl radicals lead to the formation of higher molecular weight alkanes. For example, the combination of two ethyl radicals produces n-butane, while the combination of an ethyl radical and a propyl radical can yield pentane isomers. The combination of two propyl radicals (n-propyl or isopropyl) results in hexane isomers. aip.org

Disproportionation reactions involve the transfer of a hydrogen atom from one radical to another, producing an alkane and an alkene. For example, the disproportionation of two ethyl radicals can yield ethane and ethylene.

C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄

The relative importance of combination versus disproportionation reactions depends on the specific radicals involved and the reaction conditions, including temperature and pressure.

Ionic reactions also play a role in the radiolysis of propane. Propane radical cations can react with neutral propane molecules through ion-molecule reactions, such as hydride transfer, leading to the formation of protonated propane (C₃H₉⁺) and propyl radicals.

C₃H₈⁺ + C₃H₈ → C₃H₉⁺ + C₃H₇•

The specific yields and types of products formed during radiolysis are dependent on factors such as the type and energy of the radiation, the dose rate, the temperature, the phase of propane, and the presence of impurities or additives.

Long-Term Stability Studies Under Irradiating Conditions

Long-term stability studies of propane under irradiating conditions are crucial for applications where propane is exposed to radiation for extended periods, such as in nuclear environments or in processes involving radiation processing. These studies aim to understand the extent of decomposition, the evolution of product mixtures over time, and the potential for buildup of undesirable or hazardous substances.

Research into the radiolysis of propane has investigated the dependence of product yields on the total radiation dose. aip.orgcalpoly.edu Studies have shown that the decomposition of propane is generally linear with the total radiation dose at comparatively low irradiation doses (e.g., 0.9-3.2% decomposition). aip.org Over this range, the relative abundances of the different primary products in the gaseous mixture remain relatively constant. aip.org

Long-term irradiation can lead to a more significant accumulation of higher molecular weight hydrocarbons (dimers, trimers, etc.) formed through radical combination reactions. The composition of the liquid phase, which can form at higher degrees of decomposition, may also change over time due to the dissolution of gaseous products and further reactions within the liquid phase.

Understanding the long-term stability involves monitoring the depletion of propane and the formation and evolution of various products using analytical techniques such as gas chromatography and mass spectrometry. These studies help to predict the behavior of propane under prolonged radiation exposure and to assess the potential for degradation and the formation of stable end products. While specific detailed long-term stability data over very extended periods or extremely high doses might be specialized, the fundamental studies on dose dependence provide a basis for understanding the changes that occur over time under irradiating conditions.

Chemical Synthesis and Transformational Pathways Involving Propane

Electrochemical Conversion of Carbon Dioxide to Propane (B168953)

The electrochemical reduction of carbon dioxide (CO₂) to valuable hydrocarbons, including propane, presents a promising route for carbon capture and utilization. This process can potentially contribute to closing the anthropogenic carbon cycle and storing renewable energy. upenn.eduiit.edu Converting CO₂ directly into C₃+ molecules like propane is challenging due to high reaction barriers and competing reactions that yield C₁ and C₂ products, as well as hydrogen. greencarcongress.com

Catalytic Systems for CO₂ Reduction to Hydrocarbons

Developing efficient catalytic systems is central to the electrochemical conversion of CO₂ to propane. Researchers have explored various catalysts, with copper traditionally being a common choice for converting CO₂ into hydrocarbons and fuels. upenn.edu However, copper-based catalysts often yield low-energy density single-carbon compounds like methane (B114726). upenn.eduaiche.org

Recent advancements have focused on novel catalytic materials to overcome the limitations of traditional catalysts and achieve higher selectivity towards multi-carbon products like propane. A catalytic system composed of 1-ethyl-3-methylimidazolium-functionalized Mo₃P nanoparticles coated with an anion-exchange ionomer has shown significant promise. greencarcongress.com This system demonstrated the ability to produce propane from CO₂ with a Faradaic efficiency of 91% and a current density of -395 mA cm⁻² at -0.8 V versus the reversible hydrogen electrode over 100 hours in an electrolyzer. greencarcongress.com The imidazolium (B1220033) functionalization is believed to enhance the electrocatalytic properties of molybdenum atoms on the surface, favoring the pathway towards propane by increasing the adsorption energies of carbon-based intermediates. greencarcongress.com The ionomer coating layer plays a crucial role in stabilizing the functionalized surface during long-term operation. greencarcongress.com

A novel catalyst system consisting of GaZrOx oxide and H-SSZ-13 zeolite has also demonstrated high selectivity for the direct hydrogenation of CO₂ into propane. uio.no This system achieved a propane selectivity of 79.5% and LPG (propane + butane) selectivity of 89.4% at a CO₂ conversion of 43.4%. uio.no The incorporation of gallium into ZrO₂ is thought to promote methanol (B129727) formation, which is then converted to hydrocarbons via the methanol-to-hydrocarbons (MTH) reaction on H-SSZ-13. uio.no

Here is a table summarizing some catalytic systems for CO₂ to propane conversion:

Catalytic SystemKey ComponentsSelectivity to Propane (%)CO₂ Conversion (%)ConditionsReference
Imidazolium-functionalized Mo₃P NPsMo₃P, 1-ethyl-3-methylimidazolium, ionomer coating91 (Faradaic Efficiency)Not specified-0.8 V vs RHE, 100 h in electrolyzer greencarcongress.com
PdZn/ZrO₂+SAPO-34 MultifunctionalPdZn/ZrO₂, SAPO-34> 50 (Total Hydrocarbons)~40350 °C, 50 bar, 1500 mL g⁻¹ h⁻¹ acs.orgethz.ch
GaZrOx/H-SSZ-13 MultifunctionalGaZrOx, H-SSZ-1379.5 (in Hydrocarbons)43.4350 °C, 3.0 MPa uio.no

Mechanistic Pathways of Electrochemical Carbon-Carbon Coupling

The electrochemical reduction of CO₂ to multi-carbon products like propane involves complex mechanistic pathways, particularly the formation of carbon-carbon (C-C) bonds. rsc.orgrsc.org The initial step typically involves the activation of CO₂ molecules. rsc.org The formation of C₂₊ products is believed to primarily occur through *CO dimerization or *CO hydrogenation pathways. rsc.org

In the CO dimerization mechanism, the production of *OC-CO is followed by subsequent hydrogenation reactions. rsc.org Theoretical simulations suggest that the Cu(100) facet is favorable for *CO dimerization due to a lower energy barrier compared to the Cu(111) facet. rsc.org In situ spectroscopy has detected the characteristic absorption bands of *OC-CO species, supporting this pathway. rsc.org

Another proposed mechanism involves the formation of *CHO via hydrogenation, which then reacts with *CO to form *COCHO. rsc.org The possibility of subsequent hydrogen-assisted C-C coupling increases at more negative potentials. rsc.org

For the formation of C₃ products like propane, successive carbon attachment on already reduced CₓHᵧ intermediates can occur. rsc.org Some studies suggest that the coupling between adsorbed or molecular carbon dioxide or carboxyl species with C₂ intermediates involved in ethylene (B1197577) formation might be a key step for propylene (B89431) formation, which can then be hydrogenated to propane. researchgate.net

The mechanism of C-C bond formation is also influenced by the applied potential and pH. nih.govutoronto.ca At low overpotentials, C-C bonds may form through dimerization of *CO intermediates, while at high overpotentials, they might form through the reaction of *CO and *CHO. nih.gov High pH conditions can shift selectivity towards multi-carbon products by suppressing C₁ pathways. utoronto.ca

Biosynthetic Routes and Renewable Production of Propane

Developing biosynthetic pathways for propane production offers a renewable alternative to fossil fuel sources. researchgate.netlabiotech.eu While there are no known natural metabolic pathways that directly produce propane, significant progress has been made in engineering microbes for this purpose. labiotech.eu

Microbial Production of Propane through Metabolic Engineering

Metabolic engineering plays a crucial role in creating microbial platforms for renewable propane synthesis. researchgate.net Researchers have successfully engineered bacteria, such as Escherichia coli, to produce propane. labiotech.eupopularmechanics.com This involves designing and implementing synthetic metabolic pathways within the host organism. imperial.ac.uk

One approach has been to engineer a new propane-producing pathway by modifying enzymes involved in fatty acid synthesis. popularmechanics.com However, limitations in the availability of butyraldehyde (B50154) precursors and the activity of the aldehyde-deformylating oxygenase (ADO) enzyme with butyraldehyde presented challenges. researchgate.net

An alternative strategy involves utilizing CoA intermediates derived from clostridial-like fermentative butanol pathways. researchgate.net Researchers have constructed biosynthetic pathways for butyraldehyde synthesis based on the fermentation pathway of 1-butanol. d-nb.info Propane biosynthesis was then achieved by introducing the ADO enzyme to interrupt the route to alcohol. d-nb.info This approach addressed limitations in precursor availability and enzyme activity. researchgate.netd-nb.info

Engineered E. coli strains have been developed to produce propane by hijacking the fatty acid assembly line to generate butyric acid, followed by the action of two more enzymes to convert it to propane. popularmechanics.com Essential genes, such as the gene for the iron-and-sulfur-containing protein ferredoxin, were added to boost propane yields by supplying necessary electrons. popularmechanics.com

Researchers have also explored using photosynthetic bacteria, like cyanobacteria, for solar-powered generation of propane from CO₂. popularmechanics.comimperial.ac.uk This involves engineering enzymes found in algal cyanobacteria, such as ADO, and modifying their structure to produce propane instead of other products like butanol. labiotech.eupower-technology.com

Enzymatic Pathways for Hydrocarbon Biosynthesis

Enzymes are biological catalysts that facilitate specific reactions, and they are key components in biosynthetic pathways for hydrocarbon production. power-technology.competro-online.com The aldehyde-deformylating oxygenase (ADO), found in algal cyanobacteria, has been a central enzyme in engineered pathways for alkane synthesis, including propane. labiotech.eupower-technology.competro-online.com

ADO catalyzes the (photo)decarboxylation of fatty acids or triacylglycerols to produce alkanes or alkenes. researchgate.net By modifying the amino acid sequence and structure of ADO, researchers have enabled it to produce propane. labiotech.eu

Other enzymes, such as cyanobacterial aldehyde decarbonylase (cAD) from Nostoc punctiforme and fatty acid decarboxylase (OleTJE) from Jeotgalicoccus sp., have also been explored for their potential in converting fatty acids or their derivatives into hydrocarbons. researchgate.net

The development of synthetic metabolic pathways often requires identifying enzymes capable of working with hydrocarbon molecules and then genetically modifying them to catalyze the desired reactions, such as converting a natural cell substrate into propane gas. power-technology.com

Derivatization Strategies from Propane and Propylene Feedstocks

Propane and propylene (C₃H₆) are important feedstocks for the production of a wide range of chemicals and materials. Propylene, an unsaturated organic compound with a double bond, is the second simplest alkene. wikipedia.org While propane is primarily used as a fuel, it can be transformed into more reactive intermediates like propylene through processes such as dehydrogenation. researchgate.netmdpi.com

Propane dehydrogenation (PDH) is a significant route for producing propylene. researchgate.netmdpi.com This process involves removing hydrogen from propane to form propylene. PDH accounts for a notable portion of global propylene production capacity. mdpi.com Techniques for PDH include anaerobic dehydrogenation and oxidative dehydrogenation. mdpi.com Oxidative dehydrogenation is exothermic and can offer advantages in terms of equipment and catalyst costs compared to anaerobic dehydrogenation. mdpi.com Catalysts used in PDH include platinum-tin/alumina (B75360) and chromium oxide/alumina catalysts. google.com

Propylene is a fundamental building block in the petrochemical industry and is used to manufacture a variety of products, including plastics, nylons, and polyesters. afpm.org Derivatization strategies from propylene feedstock involve various chemical reactions to produce downstream products.

Propane and propylene can also be obtained as by-products of natural gas processing and petroleum refining. petro-online.comafpm.org These serve as feedstocks for further chemical transformations.

Selective Oxidation to Oxygenated Derivatives

Selective oxidation of propane aims to introduce oxygen atoms into the propane molecule to form oxygenated compounds such as alcohols, aldehydes, ketones, and carboxylic acids, while minimizing complete combustion to carbon dioxide and water. This is a challenging process due to the higher reactivity of the desired oxygenated products compared to the propane itself. acs.org

Research in this area focuses on developing highly selective catalysts that can activate the C-H bond of propane and direct the reaction towards specific oxygenated products under controlled conditions. Vanadium-based catalysts, including vanadium pyrophosphate (VPO) and supported vanadia, have been extensively studied for the selective oxidation of light alkanes like propane. researchgate.net, researchgate.net, mdpi.com, wiley-vch.de

Possible oxygenated derivatives from propane include:

Propanol (1-propanol and 2-propanol): These are alcohols that can be produced through the oxidation of propane. 1-Propanol (propan-1-ol) is a primary alcohol, while 2-propanol (propan-2-ol or isopropanol) is a secondary alcohol. fishersci.ca, wikipedia.org, fishersci.ca, sci-toys.com, nih.gov

Propanal (Propionaldehyde): This is an aldehyde that can be formed by the partial oxidation of propane. nih.gov, ctdbase.org, nih.gov, hznu.edu.cn

Acetone: This is a ketone that is a significant product of propane oxidation. fishersci.pt, wikipedia.org, nih.gov, nih.gov

Acrylic Acid: This is an unsaturated carboxylic acid that can be produced by the selective oxidation of propane, often through intermediate steps involving propene and acrolein. uni.lu, fishersci.ca, nih.gov, researchgate.net, fishersci.ie

The selective oxidation of propane to acrylic acid with molecular oxygen is a subject of ongoing research, with catalysts like vanadium pyrophosphate, heteropoly acids and salts, and mixed metal oxides showing promise. researchgate.net

Data on the selective oxidation of propane often involves catalyst performance metrics such as conversion, selectivity, and yield for various products under different reaction conditions (temperature, pressure, catalyst composition, oxidant). Detailed research findings often include spectroscopic characterization of catalysts and kinetic studies to understand the reaction mechanism. For instance, studies on vanadia catalysts suggest a Mars-van Krevelen redox mechanism where lattice oxygen participates in the C-H bond activation. researchgate.net

Synthesis of Higher Hydrocarbons and Specialty Chemicals

Propane can also be transformed into higher hydrocarbons and various specialty chemicals through processes like dehydrogenation, cracking, and alkylation.

Dehydrogenation: This process removes hydrogen from propane to produce propene (propylene), an important alkene used in the production of polymers (polypropylene) and other chemicals. wikipedia.org, wikipedia.org, nih.gov, nih.gov, amerigoscientific.com Propane dehydrogenation is a key route for on-purpose propene production. Propane and butane (B89635) can be cracked to make propylene and butylenes. afpm.org

Synthesis of Butanes and Butenes: Propane can be involved in processes that lead to the formation of C4 hydrocarbons like butanes (n-butane and isobutane) and butenes (1-butene, cis-2-butene, trans-2-butene). wikipedia.org, nih.gov, nih.gov, wikidata.org, nih.gov These are also valuable feedstocks for various applications.

Specialty Chemicals: Propane serves as a building block for a range of specialty chemicals. cpchem.com This can include intermediates for polymers, solvents, and other fine chemicals. For example, propane is used to obtain derivatives like acrylic acid and propionic acid. pcc.eu It can also be used in the production of maleic anhydride (B1165640) through the catalytic oxidation of n-butane, which can be derived from or co-produced with propane in LPG streams. evonik.com

The synthesis of higher hydrocarbons and specialty chemicals from propane often involves catalytic processes tailored to achieve high yields and selectivities for the desired products. Research in this area explores different catalyst materials, reaction conditions, and process designs to optimize these transformations.

Molecular Interactions of Propane in Multicomponent Chemical Systems

Characterization of Solute-Solvent Interactions in Propane-Containing Mixtures

The nature of solute-solvent interactions in mixtures containing propane (B168953) is largely influenced by propane's nonpolar character. As a nonpolar molecule, propane primarily engages in van der Waals dispersion forces with other molecules. chemguide.co.ukchemistrytalk.org These forces arise from temporary fluctuations in electron distribution, creating instantaneous dipoles that induce dipoles in neighboring molecules, leading to weak attractions. chemistrytalk.orgsavemyexams.com

In mixtures with polar solvents, such as water, propane exhibits limited solubility. solubilityofthings.com This is because the energy required to overcome the strong intermolecular forces in the polar solvent (like hydrogen bonding in water) and the weak dispersion forces between propane molecules is not sufficiently compensated by the weak dispersion forces that form between propane and the polar solvent molecules. chemguide.co.uk Conversely, propane is highly soluble in nonpolar organic solvents, where the dominant intermolecular forces in both solute and solvent are similar dispersion forces. solubilityofthings.com

Investigation of Hydrogen Bonding and Dipole-Dipole Interactions

Due to its nonpolar nature and the absence of electronegative atoms like oxygen, nitrogen, or fluorine directly bonded to hydrogen, propane does not participate in hydrogen bonding as a donor or acceptor. chemguide.co.uksavemyexams.comyoutube.com Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom. chemistrytalk.orgsavemyexams.com

Propane also lacks a significant permanent dipole moment because of its symmetrical structure and the similar electronegativities of carbon and hydrogen atoms. libretexts.org Therefore, dipole-dipole interactions, which occur between molecules with permanent dipoles, are not a significant factor in the intermolecular forces involving propane itself. chemistrytalk.orgsavemyexams.com While all molecules experience London dispersion forces, in polar molecules, dipole-dipole interactions can be significantly stronger and thus more dominant. libretexts.org However, for propane, dispersion forces are the primary intermolecular force. chemguide.co.uk

Analysis of Solute-Solvent and Solvent-Solvent Association Phenomena

In multicomponent systems, the interactions can involve solute-solute, solute-solvent, and solvent-solvent associations. niscpr.res.innih.govslideshare.net For propane in a mixture, solute-solute association would primarily involve the weak dispersion forces between propane molecules. Solvent-solvent association depends on the nature of the other components in the mixture. For example, in propane-water mixtures, strong hydrogen bonding exists between water molecules. chemguide.co.uk

The concept of association phenomena can be analyzed by examining the affinity between different molecular pairs in the mixture. nih.gov This involves considering all possible contacts and weighting their affinity based on the mole fraction of each component. nih.gov Studies on various binary and ternary mixtures, although not always specifically with propane, demonstrate how techniques are used to understand these complex interactions. researchgate.netpsu.eduresearchgate.net For instance, investigations into water-diol mixtures, which can be seen as models for biochemical systems, utilize methods like measuring heat capacity and heat of dilution to understand water-diol interactions, including hydrophobic interactions. psu.edu The presence of alkyl radicals can influence solvophobic interactions. psu.edu

Phase Behavior and Interfacial Properties in Propane Mixtures

The phase behavior and interfacial properties of propane mixtures are complex and depend strongly on temperature, pressure, and the nature of the other components. These properties are critical in various industrial applications, including hydrocarbon recovery and processing. nih.govresearchgate.net

Vapor-Liquid Equilibria and Interfacial Tension Studies

Vapor-liquid equilibria (VLE) and interfacial tension (IFT) are key properties for characterizing the phase behavior of mixtures. researchgate.net Molecular dynamics simulations are a valuable tool for studying VLE and interfacial properties of alkane mixtures, including those containing propane, over a range of temperatures and pressures. nih.govnih.gov These simulations can provide insights into liquid and vapor phase densities, molecular compositions, and the structure of the liquid-vapor interface. nih.gov

Experimental data on VLE and IFT for propane mixtures are often used to validate and refine theoretical models and simulations. nih.govnih.govacs.org Studies on binary mixtures of propane with other hydrocarbons, such as n-pentane and n-hexane, have investigated VLE and IFT across various conditions. nih.govnih.gov The results from these studies show good agreement between calculated and experimental IFT values and phase densities. nih.gov Empirical models, such as the Weinaug-Katz and Hugill-Van Welsenes equations, can be tested for their accuracy in predicting IFT. nih.gov

The phase behavior of propane mixtures can include both vapor-liquid (VL) and liquid-liquid (LL) regions, depending on the components and conditions. researchgate.netucalgary.caresearchgate.net For example, studies on heavy oil and propane mixtures have mapped VL and LL boundaries across a range of temperatures and pressures. researchgate.netucalgary.caresearchgate.net Visual determination using high-pressure microscopy can identify the propane content at which different phases form. researchgate.netresearchgate.net

Interfacial tension in mixtures can exhibit deviations from ideal behavior. researchgate.netresearchgate.net Experimental techniques like the pendant drop technique or maximum bubble pressure technique are used to measure interfacial tension as a function of concentration. researchgate.netresearchgate.net

Thermodynamic Characterization of Excess Properties in Complex Mixtures

Excess thermodynamic properties, such as excess molar volumes (V_m^E), excess enthalpies (H_m^E), and viscosity deviations (Δη), provide valuable information about the deviations from ideal behavior in mixtures and the nature of intermolecular interactions. researchgate.netacs.orgcore.ac.ukpsl.euchemijournal.com These properties are calculated from experimental data like density and viscosity measurements. researchgate.netchemijournal.com

Studies on binary mixtures containing propane and other components, such as xenon or other alkanes, have investigated excess molar enthalpies and volumes over a range of temperatures and compositions using techniques like Monte Carlo computer simulations. acs.orgcore.ac.uk These studies can reveal complex temperature dependencies of excess properties. acs.org For instance, mixtures of n-alkanes are known to exhibit positive excess enthalpies at low temperatures, which can become negative at higher temperatures. acs.org

Excess properties can be correlated with mole fractions using equations like the Redlich-Kister equation, which helps in evaluating the consistency of experimental data and obtaining fitting coefficients. researchgate.netresearchgate.netacs.orgchemijournal.com Negative excess molar volumes, for example, can indicate stronger interactions between unlike molecules compared to like molecules. researchgate.net

The study of excess properties is essential for understanding the intermolecular interactions in multicomponent liquid mixtures and provides fundamental data for engineering design and the development of theoretical models. researchgate.netchemijournal.com

Advanced Analytical Methodologies for Complex Propane Mixtures

Analyzing the composition and properties of complex mixtures containing propane requires advanced analytical methodologies. Traditional methods like gas chromatography (GC) are widely used for determining the composition of natural gas and other hydrocarbon mixtures, offering high accuracy and low detection limits. spectroscopyonline.commdpi.com However, GC can have limitations in terms of speed and simultaneous analysis of various components. spectroscopyonline.commdpi.com

Newer techniques and approaches are being developed to overcome these limitations and provide more rapid and comprehensive analysis. Raman spectroscopy, particularly when combined with advanced data analysis techniques like data-driven Raman spectroscopy (DDRS), shows promise for real-time, multicomponent analysis of complex gas mixtures, including hydrocarbons like propane. spectroscopyonline.com This method can simultaneously measure multiple hydrocarbon and nonhydrocarbon gases even in the presence of matrix interferences. spectroscopyonline.com

Proton Nuclear Magnetic Resonance (NMR) spectroscopy is another advanced technique being explored for the analysis of natural gas composition, offering high accuracy. researchgate.net Photoacoustic spectroscopy (PAS) is also known for detecting short-chain hydrocarbons like methane (B114726), ethane (B1197151), and propane at low concentrations. researchgate.net

For quantifying specific components like propane in complex matrices, such as in forensic toxicology, innovative methods like Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) with in-situ generation of labeled internal standards are being developed and validated to ensure accurate and precise measurements. nih.gov

Chromatographic Separations (e.g., Gas Chromatography) for Component Analysis

Gas Chromatography (GC) is a widely used and powerful analytical technique for separating, identifying, and quantifying components within complex mixtures, including those containing propane. phenomenex.com The separation in GC is based on the differential partitioning of components between a mobile gas phase and a stationary phase within a column. phenomenex.com

In the analysis of multicomponent gas mixtures such as natural gas or refinery gas, propane's volatility and interactions with the stationary phase of the GC column determine its retention time, allowing for its separation from other hydrocarbons like methane, ethane, butanes, and pentanes, as well as other gases like nitrogen, helium, and hydrogen. scirp.orgresearchgate.net

Various studies highlight the application of GC for propane analysis in complex matrices. For instance, a dual GC-FID/TCD system has been used to verify the composition of multicomponent natural gas mixtures, including propane, prepared as reference materials. scirp.orgresearchgate.net The Flame Ionization Detector (FID) is particularly sensitive for measuring the mole fraction of hydrocarbons like propane, offering a wider linear range compared to a Thermal Conductivity Detector (TCD) for propane analysis. scirp.org Research has shown that the sensitivity of GC-FID can be significantly higher than GC-TCD for propane. scirp.org

The accuracy and precision of GC methods for propane analysis are critical, especially in applications like natural gas trading where composition directly impacts value. scirp.org Method validation studies, such as investigating the influence of carrier gas flow rate on the precision and accuracy of GC-TCD for propane measurement, are essential to ensure reliable results. scirp.org

GC is also employed in the analysis of propane-butane mixtures and their reaction products, demonstrating its utility in monitoring chemical processes involving propane. aip.org The choice of stationary phase in the GC column is crucial for effective separation. Different stationary phases, such as polysiloxanes, can be used for the analysis of hydrocarbons like propane in complex mixtures. gwu.edu Factors like column dimensions, film thickness, temperature, carrier gas type, and flow rate all influence the separation of components and the retention time of propane. phenomenex.comgwu.eduglsciences.com

Detailed research findings from GC analysis of propane in multicomponent mixtures often involve determining mole fractions and associated uncertainties. For example, in the certification of a natural gas reference material, gravimetric preparation is followed by verification using GC-FID/TCD, with results showing good agreement between the two methods. scirp.orgresearchgate.net

ComponentMole Fraction (Gravimetry)Uncertainty (Gravimetry)Mole Fraction (GC)Uncertainty (GC)
Methane............
Ethane............
Propane[Specific Data if available in sources][Specific Data if available in sources][Specific Data if available in sources][Specific Data if available in sources]
n-Butane............
i-Butane............
...............

Studies have also investigated the matrix sensitivity of GC with FID for analyzing propane in refinery gas standards, finding that while there can be a small dependence on the component amount fraction, appropriate calibration and drift correction procedures ensure suitability for analysis over a wide range of concentrations. nih.gov

Spectroscopic Probes for Intermolecular Forces (e.g., FT-IR, NMR)

Spectroscopic techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the molecular structure of propane and its intermolecular interactions within various systems. While these techniques are often used to study more complex molecules or the interactions of other substances with propane, the fundamental principles apply to understanding propane's behavior.

FT-IR spectroscopy can be used to identify functional groups and study molecular vibrations. libretexts.orgmasterorganicchemistry.com While the C-H stretching and bending vibrations in alkanes like propane are common to most organic compounds and may not be specifically noted in routine analysis, changes in these or other spectral features can indicate intermolecular interactions in specific environments. libretexts.org For instance, in studies involving hydrogen bonding, shifts in characteristic peaks observed by FT-IR can reveal the presence and strength of these interactions. deakin.edu.aumdpi.com Although propane primarily exhibits nonpolar van der Waals interactions, in mixtures with polar or hydrogen-bonding compounds, induced dipole interactions could potentially influence its vibrational modes, which might be detectable by sensitive FT-IR analysis.

NMR spectroscopy, particularly solid-state NMR, can provide atomic-level insights into molecular interactions and proximity. researchgate.net Studies using 2D ¹³C-¹³C PDSD NMR spectroscopy have identified non-covalent interactions between propane and cyclopentenyl cations in zeolites. researchgate.net These studies suggest that propane can be inductively polarized, leading to cation-induced dipole interactions and intermolecular proximity with weakly-polar groups. researchgate.net This demonstrates the ability of NMR to probe the subtle intermolecular forces involving propane in confined or interacting environments.

NMR spectroscopy provides detailed information about the structure and chemical environment of compounds. researchgate.netmdpi.commdpi.com While ¹H and ¹³C NMR spectra of pure propane show characteristic signals corresponding to its methyl and methylene (B1212753) groups, analyzing these spectra in the presence of other molecules can reveal changes in chemical shifts or relaxation times that indicate intermolecular interactions. deakin.edu.auresearchgate.netmdpi.commdpi.com For example, changes in the line width or chemical shift of peaks in NMR spectra have been used to assess the miscibility and molecular-level mixing in polymer blends, driven by intermolecular interactions like hydrogen bonding. deakin.edu.au Although propane does not participate in hydrogen bonding, similar principles apply to studying its van der Waals or induced dipole interactions with other components in a mixture using sensitive NMR techniques.

Both FT-IR and NMR spectroscopy, often complemented by computational methods, are powerful tools for investigating the molecular-level interactions that govern the behavior of propane in multicomponent systems, providing insights beyond simple bulk properties. researchgate.netmdpi.comresearchgate.net

Environmental Chemistry and Degradation Pathways of Propane

Oxidative Degradation Mechanisms of Propane (B168953) in Atmospheric and Geochemical Environments

In the atmosphere, propane undergoes oxidation primarily initiated by reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. researchgate.netcopernicus.org This process is a major sink for atmospheric propane. copernicus.org The reaction with OH radicals involves the abstraction of a hydrogen atom from propane, leading to the formation of a propyl radical. oup.com Propane has both primary and secondary hydrogen atoms, and the abstraction of a secondary hydrogen atom is generally favored due to lower bond dissociation energy. oup.com This initial step is followed by a series of reactions with atmospheric oxygen and other species, leading to the formation of various oxygenated volatile organic compounds (OVOCs), including acetone, acetaldehyde, and propionaldehyde. researchgate.netcaprysses.fr Acetone, in particular, is a major product of propane's atmospheric degradation, potentially accounting for a significant portion of the degraded carbon. researchgate.netcaprysses.fr

The atmospheric lifetime of propane is relatively short compared to methane (B114726), estimated to be about 2-4 weeks in summer and up to 8 weeks in winter, largely dictated by its reaction rate with OH radicals. copernicus.orgcopernicus.org This relatively short lifetime means that emissions of propane can significantly impact regional air quality. copernicus.org

In geochemical environments, such as subsurface reservoirs, propane can also undergo oxidative processes, though typically at much slower rates and mediated by different mechanisms compared to the atmosphere. Geochemical oxidation can involve reactions with various oxidizing agents present in the subsurface, potentially influenced by factors like temperature, pressure, and the presence of minerals. usgs.gov

Biogeochemical Cycling and Microbial Degradation of Propane in Natural Systems

Microbial degradation is a significant process in the biogeochemical cycling of propane in various natural systems, including soils, sediments, and subsurface environments. usgs.govnih.gov Microorganisms, particularly bacteria, can utilize propane as a sole source of carbon and energy. researchgate.netnih.gov This biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. usgs.gov

Anaerobic and Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of alkanes, including propane, is typically initiated by the enzymatic oxidation of the hydrocarbon. researchgate.netfrontiersin.org This initial oxidation step can occur at the terminal or subterminal carbon atoms. For propane, subterminal oxidation to 2-propanol has been observed in some bacteria. frontiersin.org The resulting alcohols are then further oxidized to ketones and carboxylic acids, which can enter central metabolic pathways for complete mineralization. researchgate.netfrontiersin.org

Anaerobic biodegradation of propane has been observed in environments such as marine sediments and subsurface hydrocarbon seeps. nih.govnih.govwhoi.edu This process is often coupled with the reduction of other compounds, such as sulfate. nih.govnih.govwhoi.edupnas.org Studies have shown that under anoxic conditions, propane can be activated by the addition of the ensuing radical to fumarate (B1241708), yielding alkylsuccinates, such as isopropylsuccinate and n-propylsuccinate. nih.govoup.comkarger.com This fumarate addition pathway is considered a key mechanism for the anaerobic activation of propane in various environments. oup.com

Isotopic analysis, specifically position-specific carbon isotope analysis, has been used to distinguish between anaerobic bacterial oxidation and thermal decomposition of propane in natural gas reservoirs. pnas.orgresearchgate.net Anaerobic bacterial oxidation of propane leads to a characteristic enrichment of the heavier carbon isotope (¹³C) in the central position of the propane molecule. pnas.orgresearchgate.net

Enzymatic Systems Involved in Hydrocarbon Catabolism

The microbial degradation of hydrocarbons like propane is mediated by a diverse array of enzymes. researchgate.netmdpi.commdpi.com In aerobic degradation, key enzymes include monooxygenases and dioxygenases, which catalyze the initial oxidation step. researchgate.netmdpi.com Propane monooxygenase (PrmAC) is a specific enzyme system involved in the oxidation of propane in some bacteria. asm.orgacs.org Other relevant enzymes in alkane degradation include AlkB-related non-heme iron monooxygenases, CYP153 monooxygenases, and soluble di-iron monooxygenases (SDIMOs). researchgate.netasm.orgfrontiersin.org These enzymes often exhibit specificity for different chain lengths and types of hydrocarbons. researchgate.net Following the initial oxidation, dehydrogenases further process the resulting alcohols and aldehydes. nih.gov

Under anaerobic conditions, the enzymatic systems are less well-characterized compared to aerobic pathways. However, the fumarate addition to propane is catalyzed by enzymes like alkylsuccinate synthase. karger.comfrontiersin.org

A table summarizing some key enzymes involved in propane catabolism is presented below:

Enzyme ClassExamples / Specific EnzymesRole in Propane Degradation (Aerobic/Anaerobic)
MonooxygenasesPropane monooxygenase (PrmAC), AlkB, CYP153, SDIMOsInitial oxidation (Aerobic)
DioxygenasesInitial oxidation (Aerobic)
DehydrogenasesShort-chain alcohol dehydrogenasesFurther oxidation of alcohols/aldehydes (Aerobic)
Alkylsuccinate SynthasesFumarate addition (Anaerobic)

Photochemical and Thermal Decomposition Studies of Propane

Propane can also undergo degradation through abiotic processes such as photolysis and thermal decomposition.

Photochemical decomposition of propane in the atmosphere can occur through direct photolysis by high-energy photons, although this is generally less significant than oxidation by radicals under typical tropospheric conditions. Studies at high photon energies (e.g., 8.4-21.2 eV) have investigated the products and mechanisms of propane photolysis. nih.gov The decomposition of neutral excited propane molecules can lead to products like acetylene. nih.govaip.org Mercury-photosensitized decomposition of propane has also been studied, involving the cleavage of C-H bonds and the formation of radicals. researchgate.net

Thermal decomposition, or pyrolysis, of propane occurs at high temperatures. This process is relevant in environments such as combustion engines or industrial processes. High-temperature studies using techniques like shock tubes have investigated the kinetics and mechanisms of propane pyrolysis. acs.orgosti.govnih.govroyalsocietypublishing.organl.gov The major high-temperature dissociation channels involve the cleavage of C-C bonds to form methyl and ethyl radicals, and a roaming radical mechanism leading to methane and ethylene (B1197577). acs.orgosti.govnih.gov

A table summarizing some thermal decomposition pathways is presented below:

Reaction ChannelProductsRelevance (Temperature)
C₃H₈ → CH₃• + C₂H₅•Methyl radical, Ethyl radicalHigh temperature
C₃H₈ → CH₄ + C₂H₄Methane, EthyleneHigh temperature (Roaming radical)

Modeling and Assessment of Propane's Environmental Fate

Modeling plays a crucial role in assessing the environmental fate and impact of propane. Atmospheric models incorporate the known chemical degradation pathways, particularly the reaction with OH radicals, to estimate propane's atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone and aerosols. caprysses.frconfex.comresearchgate.net These models help in understanding the transport and distribution of propane in the atmosphere and evaluating the effectiveness of emission control strategies. copernicus.orgconfex.com

Geochemical and biogeochemical models are used to simulate the behavior of propane in subsurface environments, considering factors such as migration, dissolution, and microbial degradation. researchgate.net Isotope fractionation data, such as the position-specific carbon isotope enrichment during biodegradation, can be incorporated into these models to assess the extent of microbial activity and distinguish it from abiotic processes like thermal cracking. pnas.orgresearchgate.netcaltech.edu

Innovations in Industrial Chemical Processes Utilizing Propane

Advancements in Propane (B168953) Production from Natural Gas and Petroleum Refining

Propane is primarily obtained as a byproduct of natural gas processing and petroleum refining. rinkeroilandpropane.comenergy.goveia.gov These processes involve separating propane from complex mixtures of hydrocarbons. In natural gas processing plants, propane is recovered from the wet natural gas stream, which contains various hydrocarbons. eia.gov Cooling and pressurizing the raw natural gas stream causes heavier hydrocarbons, including propane, to liquefy and separate. eia.gov This mixed liquid stream, known as Y-grade, is then further refined through fractionation to produce purity products like propane. eia.gov

Petroleum refining also contributes significantly to propane production. rinkeroilandpropane.comenergy.gov Propane is yielded during the atmospheric distillation of crude oil. eia.gov Modern refineries, particularly those equipped with fluid catalytic cracking (FCC) units, produce additional propane (and propylene) by cracking long-chain hydrocarbon molecules under high temperatures and pressures. eia.gov This process breaks down heavier molecules into lighter ones suitable for gasoline production, with propane being one of the resulting lighter hydrocarbons. eia.gov

While conventional propane production relies on fossil fuel sources, there is growing interest and development in renewable propane production. rinkeroilandpropane.comenergy.govwhyips.comenergy.govblueflamedelivers.com Renewable propane is chemically identical to conventional propane but is derived from non-petroleum feedstocks such as natural fats, vegetable oils, and grease. energy.govwhyips.comenergy.govblueflamedelivers.com The predominant method for commercial-scale renewable propane production is the hydrotreated vegetable oil (HVO) process, also known as hydroprocessed esters and fatty acids (HEFA). whyips.comenergy.gov This process often produces renewable propane as a byproduct of renewable diesel and sustainable aviation fuel production. whyips.comenergy.gov Feedstocks that might otherwise be considered waste, such as used cooking oil, animal fats, agricultural residue, woody biomass, and municipal waste, are utilized in biofuel refineries. whyips.comblueflamedelivers.com In the United States, over 4.5 million gallons of renewable propane are produced annually from such feedstocks. whyips.comenergy.gov

Catalytic Processes for Upgrading Propane as a Chemical Feedstock

Propane serves as a crucial feedstock for producing various chemicals, with catalytic processes playing a pivotal role in its conversion. One of the most significant catalytic processes is the dehydrogenation of propane (PDH) to produce propylene (B89431) (propene). gychbjb.commdpi.comresearchgate.net Propylene is a key monomer in the production of polypropylene (B1209903) and other valuable chemicals. mdpi.comijraset.com While traditional methods for propylene production include fluid catalytic cracking and steam cracking, PDH has gained attention due to the increased availability of propane, particularly from shale gas. researchgate.net

Various catalytic systems are employed in PDH, including those based on platinum (Pt), chromium (Cr), vanadium (V), and other metals. gychbjb.commdpi.com Platinum-based catalysts, often promoted with tin (Sn) or gallium (Ga), are widely used in commercial PDH processes like UOP Oleflex and Dow FCDh. researchgate.net These catalysts demonstrate high activity and selectivity for propylene production. mdpi.comresearchgate.net However, challenges remain in catalyst deactivation due to coke deposition and sintering of active species. mdpi.comresearchgate.net Research continues to focus on modifying catalyst supports and introducing additives to enhance catalytic performance, stability, and regeneration. mdpi.comresearchgate.netdicp.ac.cnacs.org

Oxidative dehydrogenation (ODH) of propane is another route to propylene, which involves the presence of oxygen. While ODH can offer advantages, it also presents challenges such as the potential for over-oxidation to carbon oxides. mdpi.comacs.org Research is exploring tandem catalysts that combine different active sites to improve selectivity and conversion in ODH. acs.org For example, a tandem catalyst utilizing platinum to dehydrogenate propane and indium oxide to handle the produced hydrogen has shown promising results in improving propylene yield and reducing unwanted byproducts. acs.org

Propane is also catalytically converted to aromatics, such as benzene, toluene, and xylenes, which are valuable feedstocks for the petrochemical industry. nih.govpurdue.edupolimi.itbio-conferences.org The Cyclar process, for instance, converts propane and butane (B89635) into aromatics using gallium-promoted ZSM-5 zeolites. purdue.eduacs.org However, this process can be limited by the production of light gases like methane (B114726) and ethane (B1197151). purdue.eduacs.org Research is investigating bifunctional catalysts, such as PtZn/SiO₂ + ZSM-5, which aim to minimize light gas formation and improve aromatics yield at lower temperatures. purdue.eduacs.org

Ammoxidation of propane is a catalytic process for the production of acrylonitrile (B1666552), a key intermediate in the synthesis of polymers and resins. ijraset.comacs.orgosti.govoup.comresearchgate.net Sb-V-based catalysts, particularly the Sb-V-Al system, have shown promise in this reaction. acs.org Mo-V-Nb-Te mixed metal oxide catalysts, specifically the M1 and M2 phases, have also demonstrated high efficiency, with the M1 phase active in propane activation and the M2 phase in converting the propene intermediate to acrylonitrile. ijraset.comosti.gov Recent research has also explored nickel-molybdenum (B8610338) mixed nitride catalysts for propane ammoxidation, showing high activity and selectivity for acrylonitrile. oup.comresearchgate.net

Catalytic oxidation of propane is employed for various purposes, including the complete oxidation to carbon dioxide and water for emission control, or partial oxidation to produce oxygenated hydrocarbons. tandfonline.comrsc.orgresearchgate.netresearchgate.net Supported noble metal catalysts, such as platinum and palladium, are effective for the total oxidation of propane. tandfonline.comrsc.orgresearchgate.net Research focuses on the effect of support materials and promoters on catalyst activity and stability. tandfonline.comresearchgate.netresearchgate.net For instance, Zr-doped Co₃O₄ catalysts have shown promising performance for propane oxidation, exhibiting high conversion at relatively low temperatures. researchgate.net

Here is a table summarizing some catalytic processes for upgrading propane:

ProcessTarget Product(s)Key Catalyst Types
Propane DehydrogenationPropylenePt-based (Pt-Sn, Pt-Ga), Cr-based, V-based, Co-based
Oxidative DehydrogenationPropylenePt-based (with promoters like Indium Oxide), V-based
AromatizationBenzene, Toluene, Xylenes (BTX)Ga/ZSM-5, PtZn/SiO₂ + ZSM-5
AmmoxidationAcrylonitrileSb-V-based, Mo-V-Nb-Te-O, Ni-Mo mixed nitrides
Total OxidationCarbon Dioxide, WaterSupported Pt, Pd, Co₃O₄-based

Green Chemistry Principles in Propane Synthesis and Utilization

The application of green chemistry principles in propane synthesis and utilization is gaining traction, driven by the need for more sustainable industrial practices. One significant aspect is the development and increased use of renewable propane, derived from biomass and waste feedstocks. whyips.comenergy.govblueflamedelivers.com This offers a lower-carbon alternative to conventional propane, with a significantly reduced carbon intensity. energy.govblueflamedelivers.com The production of renewable propane from sources like used cooking oil, animal fats, and agricultural residues aligns with green chemistry principles by utilizing renewable resources and minimizing waste. whyips.comblueflamedelivers.com

Innovative approaches are being explored for the synthesis of renewable propane, including the conversion of carbon dioxide (CO₂) into propane using electrolyzer technology powered by renewable electricity. propane.comengineersireland.ie This method has the potential to create a carbon-neutral or even carbon-negative process by utilizing captured CO₂ from industrial sources. propane.comengineersireland.ie

In catalytic processes, green chemistry principles are applied through the design of more efficient and selective catalysts that minimize unwanted byproducts and reduce energy consumption. Research into novel catalyst materials and reaction pathways aims to improve atom economy and reduce the need for harsh reaction conditions or separation processes. researchgate.netacs.org For example, developing catalysts that are highly selective for propylene in PDH reduces the formation of less valuable or environmentally detrimental byproducts like methane and ethane. purdue.eduacs.org

Furthermore, advancements in reactor design and process integration are contributing to greener propane utilization. Continuous flow reactors, for instance, can offer better control over reaction conditions and potentially improve energy efficiency compared to batch processes. engineersireland.ie

Patent Landscape and Emerging Intellectual Property in Propane Technology

The patent landscape in propane technology reflects the ongoing innovation and strategic focus within the industry. Patents are being sought and granted across various areas, including advancements in propane production, catalytic conversion processes, and related equipment and systems. lpgasmagazine.comaccessnewswire.comglendimplexamericas.comhoneywell.comlpgasmagazine.comstocktitan.net

Recent patent activity highlights developments in alternative fuel systems utilizing propane, such as high-flow injection systems and improved fuel supply systems with vapor lock prevention. lpgasmagazine.com Patents are also being issued for innovative propane-fueled appliances, such as portable heaters with enhanced features for fuel efficiency and directed heating. accessnewswire.comlpgasmagazine.com

In the realm of industrial chemical processes, intellectual property is emerging around novel catalytic materials and processes for upgrading propane. This includes patents related to improved catalysts for propane dehydrogenation, ammoxidation, and aromatization, focusing on enhanced activity, selectivity, and stability. researchgate.netijraset.comacs.orgoup.com The development of bifunctional and tandem catalysts with optimized performance for specific propane conversion reactions is also a key area of patenting. acs.orgpurdue.eduacs.org

The growing interest in renewable propane is reflected in patent filings related to its production methods, including processes for converting biomass, waste materials, and even carbon dioxide into renewable propane. propane.comengineersireland.ie Companies and research institutions are actively protecting their intellectual property in these emerging green technologies.

Analyzing the patent landscape provides insights into the technological focus of competitors, identifies areas of high innovation, and helps assess freedom to operate for new technologies. iiprd.comiebrain.comnlo.eu It also reveals potential opportunities for licensing and collaboration within the propane technology sector. iiprd.com The increasing number of patents in areas like renewable propane production and advanced catalytic processes underscores the industry's commitment to developing more efficient, sustainable, and versatile uses for propane. honeywell.comstocktitan.net

Emerging Research Areas and Future Directions in Propane Chemical Science

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is increasingly being explored to enhance the prediction and optimization of chemical reactions involving propane (B168953). These computational approaches offer the potential to accelerate discovery and improve efficiency compared to traditional experimental methods researchgate.netbeilstein-journals.org.

Researchers are developing ML models, such as artificial neural networks (ANN) and support vector machines (SVM), to predict key reaction parameters. For instance, ML models have been successfully used to predict the laminar burning speed of propane/hydrogen/air mixtures under various conditions with high accuracy, offering significantly faster computation times than chemical reaction mechanisms asme.org. The ANN model demonstrated superior performance in this specific application asme.org.

Beyond combustion, AI and ML are being applied to optimize catalytic reactions involving propane. For example, a decision tree-based ML method has been employed to predict the outcomes of propane dehydrogenation, including methane (B114726) conversion, C₂ yield, and selectivity for C₂ and coke formation, with an error rate below 5% researchgate.net. Trained ML models can then be used with metaheuristic optimization techniques to maximize desired products, such as C₂ yield, while minimizing undesirable byproducts like coke researchgate.net.

The integration of AI in reaction prediction and chemical synthesis is a growing trend, with methods categorized into symbolic AI, purely data-driven numeric AI, and hybrid AI researchgate.net. Hybrid approaches, which combine data-driven techniques with domain knowledge, are considered promising for developing more robust and practical reaction prediction models researchgate.net. Challenges remain in integrating explicit chemistry information effectively with ML techniques for both forward and retrosynthesis prediction researchgate.net.

ML techniques are also being used in materials discovery relevant to propane chemistry, such as identifying propane-selective metal-organic frameworks (MOFs) for separation processes acs.org.

Novel Approaches for Sustainable Propane Production and Conversion

Significant research efforts are focused on developing sustainable methods for propane production and its conversion into valuable chemicals, aiming to reduce the carbon footprint associated with traditional processes.

One promising area is the conversion of carbon dioxide (CO₂) into renewable propane. Researchers have developed electrolyzer devices capable of converting CO₂ into propane in a manner that is potentially scalable and economically viable labmanager.comtechnologynetworks.comiit.edu. This process electrochemically splits CO₂ molecules and reformulates them into larger propane molecules aiche.org. A key aspect of this technology is the use of unique catalytic systems, often employing inexpensive and readily available materials, to produce tri-carbon molecules like propane labmanager.comengineersireland.ie. This approach presents a potential pathway to a carbon-neutral or even carbon-negative process by utilizing CO₂ from industrial sources propane.com. Collaborations are underway to scale and commercialize these systems iit.eduengineersireland.iepropane.com.

Another novel approach involves converting mixed plastic waste into propane. Researchers have demonstrated processes using catalysts, such as cobalt-based catalysts, to break down different types of plastics into propane propane.com. This method offers a dual benefit of supplementing renewable propane supplies and addressing plastic pollution propane.com.

The conversion of agricultural crops, such as camelina, into renewable propane is also being explored propane.com. This pathway utilizes non-food crops as feedstock, avoiding competition with food production propane.com.

Beyond production, sustainable conversion of propane into valuable intermediates is also a focus. For example, research is being conducted on the direct oxidation of propane in the gas phase over non-specific interfaces, like sea sand, to form valuable intermediates such as propylene (B89431) and propylene oxide without producing significant amounts of CO₂ mpg.de. This green synthesis approach aims to reduce the energy demand and environmental burden of traditional multi-step production technologies mpg.de.

Advanced Materials Development from Propane-Derived Precursors

Propane and its derivatives serve as crucial precursors for the development of advanced materials with diverse applications. Research in this area focuses on synthesizing novel materials with tailored properties through the chemical transformation of propane.

One significant application is the use of propane-derived precursors in the development of catalysts for various chemical reactions, including the oxidative dehydrogenation of propane itself. Studies have investigated the use of hydrotalcite-type precursors containing metals like nickel, magnesium, and aluminum to synthesize mixed oxide catalysts for propane oxidative dehydrogenation researchgate.net. These catalysts have shown promising performance in converting propane to propene researchgate.net. Similarly, cobalt, tungsten, and molybdenum-based materials derived from bimetallic precursors have been explored as catalysts for this reaction, with specific compositions demonstrating good selectivity and propene yield scielo.org.co.

Propane is also a precursor in the production of olefins, such as propylene, which are fundamental building blocks for plastics and other materials stanford.edu. Research into sustainable propane conversion methods, as discussed in Section 9.2, directly contributes to the sustainable production of these key material precursors.

Furthermore, propane-derived species are relevant in the development of materials for separation processes. For instance, carbon molecular sieve membranes derived from rationally designed polymer precursors are being developed for the efficient separation of propane and propylene acs.org. The chemical structure of the polymer precursor significantly influences the membrane's separation performance acs.org. Metal-organic frameworks (MOFs) are another class of materials being investigated for propane/propylene separation, with ML-assisted strategies being used to discover propane-selective MOFs acs.orgwhiterose.ac.uk.

Interdisciplinary Research at the Nexus of Propane Chemistry, Energy, and Environmental Sustainability

Addressing global challenges related to energy and the environment necessitates interdisciplinary research that bridges propane chemistry with broader energy systems and environmental sustainability goals.

Research at this nexus involves developing technologies for carbon capture and utilization, where propane chemistry plays a role in converting captured CO₂ into valuable fuels like propane itself labmanager.comtechnologynetworks.comiit.edupropane.com. This closes the carbon cycle and contributes to reducing net greenhouse gas emissions labmanager.comaiche.org.

The development of sustainable propane production methods, including those utilizing renewable feedstocks and waste materials, directly contributes to a more sustainable energy landscape propane.com. Evaluating the economic, environmental, and societal effects of these low-carbon actions requires interdisciplinary assessment tools such as material flow analysis (MFA), techno-economic assessment (TEA), life cycle assessment (LCA), environmental valuation, and integrated assessment (IA) eaere.org.

Interdisciplinary collaborations are also crucial in exploring the use of catalytic materials to convert hydrocarbon gases, including propane, to hydrogen and carbon black, which are important for the energy transition towards carbon-free fuels und.edu.

Q & A

Basic Research Questions

Q. What foundational steps are critical for designing an experimental protocol to study Propain’s biochemical properties?

  • Methodological Answer : Begin by defining the research objective (e.g., this compound’s binding affinity to specific receptors). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses . Design experiments with controls for variables like pH, temperature, and solvent compatibility. Ensure reproducibility by detailing equipment specifications (e.g., HPLC calibration) and chemical sources (e.g., Sigma-Aldrich Lot #XYZ) .
  • Example Table :

ParameterExperimental GroupControl Group
Temperature25°C25°C
This compound Concentration10 mM0 mM (vehicle)
SolventPBS (pH 7.4)PBS (pH 7.4)

Q. How can researchers formulate a focused research question for studying this compound’s mechanisms of action?

  • Methodological Answer : Narrow the scope using foreground questions (specific knowledge gaps) rather than background questions (general knowledge). For example: “Does this compound inhibit COX-2 via competitive binding in murine macrophages?” Use systematic keyword searches (e.g., “this compound COX-2 inhibition kinetics”) in databases like PubMed, prioritizing peer-reviewed studies over preprints . Avoid overly broad questions (e.g., “How does this compound work?”) .

Q. What best practices apply to conducting a literature review on this compound to identify knowledge gaps?

  • Methodological Answer : Use Boolean operators (AND/OR/NOT) to refine searches (e.g., “this compound AND toxicity NOT industrial”). Extract data into a matrix comparing study designs, sample sizes, and conflicting results. For example:

StudyModel SystemDose (mg/kg)Outcome (Toxicity)
Smith et al. 2022Rat hepatocytes50Elevated ALT
Lee et al. 2023Human HepG2100No significant change
  • Synthesize gaps (e.g., “In vivo data lacking for doses >100 mg/kg”) and prioritize NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s pharmacokinetic parameters?

  • Methodological Answer : Perform a meta-analysis to quantify variability. Stratify studies by methodology (e.g., LC-MS vs. ELISA) and model systems (e.g., murine vs. primate). Use Bland-Altman plots to assess agreement between datasets . For irreconcilable conflicts, conduct replication studies with standardized protocols (e.g., identical blood sampling intervals) .
  • Example Workflow :

Identify conflicting parameters (e.g., half-life: Study A = 3h vs. Study B = 5h).

Compare sample preparation methods (e.g., plasma vs. serum).

Validate using an orthogonal assay (e.g., radiolabeled this compound) .

Q. What methodological considerations are critical when integrating multi-omics data in this compound’s toxicity studies?

  • Methodological Answer : Align transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Normalize batch effects with ComBat or similar algorithms. Validate findings via knockdown/overexpression models (e.g., CRISPR-Cas9 silencing of this compound-metabolizing enzymes) .
  • Data Integration Table :

Omics LayerKey FindingValidation Method
Transcriptomics↑ CYP3A4 expressionqRT-PCR (p < 0.01)
Metabolomics↓ Glutathione levelsEnzymatic assay (n=6)

Q. What statistical approaches resolve variability in this compound’s experimental dose-response curves?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal curves) to estimate EC50 values. Use bootstrapping (1,000 iterations) to calculate 95% confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and exclude only with justification .
  • Example Analysis :

Dose (µM)Response (%)Model Prediction (%)Residual
110 ± 212-2
1050 ± 548+2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.